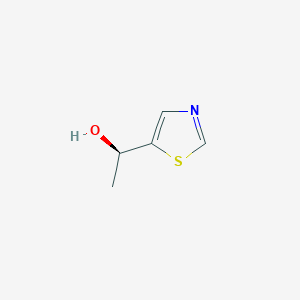

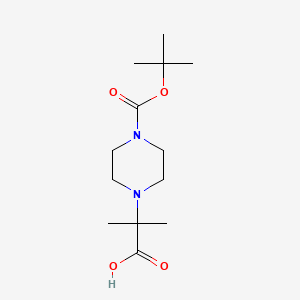

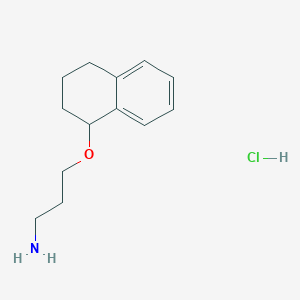

![molecular formula C9H7ClN4O3 B1525465 Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate CAS No. 1315365-24-2](/img/structure/B1525465.png)

Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate

Overview

Description

The compound “Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate” is a complex organic molecule that contains several functional groups. It includes a triazolo[4,3-a]pyrazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .

Molecular Structure Analysis

The compound contains a triazolo[4,3-a]pyrazine ring, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly [1,2,4]triazolo-[4,3-a]pyrazin-8(7H)-one derivatives . These derivatives are crucial in medicinal chemistry due to their potential biological activities. The synthesis process involves cyclization of intermediate 3-hydrazinopyrazin-2-ones, leading to a diverse set of substituents that enhance the pharmacological profile of the resulting compounds .

Antagonists for P2X7 Receptors

Derivatives of [1,2,4]triazolo-[4,3-a]pyrazin-8(7H)-one, which can be synthesized from Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate, have been found to act as antagonists for P2X7 receptors . These receptors are associated with pain and inflammatory diseases, making these derivatives valuable for developing new treatments for such conditions .

Dual c-Met/VEGFR-2 Inhibitors

Research has shown that derivatives of this compound can inhibit c-Met and VEGFR-2 kinases . These kinases are implicated in cancer progression, and their inhibition can lead to the development of novel dual-targeted anticancer therapies. The derivatives exhibit promising antiproliferative activities against various cancer cell lines, making them significant in cancer research .

Antidepressant and Antipsychotic Applications

The compound’s derivatives are found in drugs with therapeutic applications in mental health, such as antidepressants and antipsychotics . These applications are based on the compound’s ability to modulate neurotransmitter systems in the brain, providing a pathway for the development of new mental health medications .

Antihistamine and Anti-inflammatory Drugs

Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate derivatives are also used in the creation of antihistamine and anti-inflammatory drugs . These drugs can help manage allergies and inflammation, offering potential for the compound in the treatment of allergic reactions and chronic inflammatory conditions .

Antioxidant Properties

The compound’s derivatives exhibit antioxidant properties, which are essential in protecting cells from oxidative stress . This application is particularly relevant in the prevention and treatment of diseases caused by oxidative damage, such as neurodegenerative disorders .

Antifungal and Anticancer Potential

Some derivatives of the compound have shown antifungal and anticancer activities . These properties are valuable in the development of new antifungal agents and in the exploration of novel anticancer drugs, expanding the compound’s utility in pharmaceutical research .

Building Blocks for Medicinal Chemistry

Lastly, the compound is used as a building block for creating a focused small molecule library . This library is essential for medicinal chemistry, providing researchers with a platform to quickly access and test a variety of derivatives for potential therapeutic applications .

Future Directions

properties

IUPAC Name |

ethyl 2-(8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O3/c1-2-17-9(16)5(15)7-12-13-8-6(10)11-3-4-14(7)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNFTNCVUOBEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=NN=C2N1C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

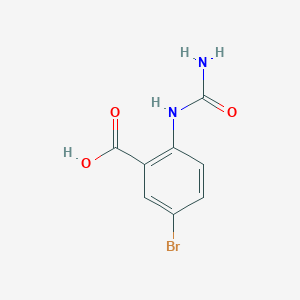

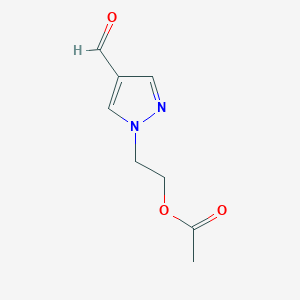

![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)

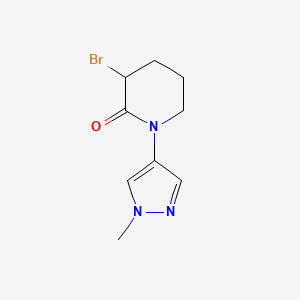

![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)

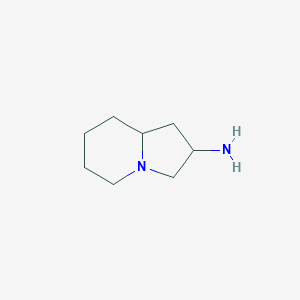

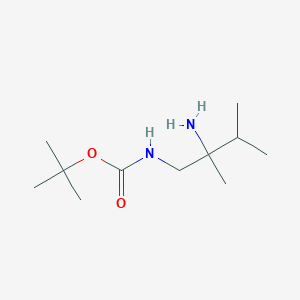

![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)